molecular formula C15H14N4O2 B1456453 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine CAS No. 1137671-57-8

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Cat. No.: B1456453
CAS No.: 1137671-57-8
M. Wt: 282.3 g/mol
InChI Key: RENGNJUAFMBRDX-UHFFFAOYSA-N
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Description

Key Crystallographic Parameters (Inferred from Analogues):

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 10.735 Å, b = 14.118 Å, c = 14.336 Å
β angle 101.28°
Dihedral angles Oxadiazole-benzene: 8.06–11.21°

The dihedral angle between the 1,3,4-oxadiazole ring and the 4-methoxyphenyl group is critical for understanding intermolecular interactions. In analogous structures, angles of 8.06–11.21° indicate moderate planarity disruption due to steric hindrance from the methoxy group. The benzene-1,2-diamine moiety adopts a near-planar configuration, facilitating hydrogen bonding with adjacent molecules.

Comparative Structural Analysis with Related 1,3,4-Oxadiazole Derivatives

The compound’s structure shares features with other 1,3,4-oxadiazoles but differs in substituent effects:

Structural Comparison Table:

Compound Substituents Dihedral Angle (°) Key Interactions
Target compound 4-Methoxyphenyl, benzene-diamine 8.06–11.21 N–H⋯O, C–H⋯π
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole Two 4-methoxyphenyl groups 11.66 π-π stacking
5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole Bromothiophene 8.8 S⋯Br halogen bonding
2-[(4-Bromobenzyl)thio]-1,3,4-oxadiazole Bromobenzylthio 81.53 C–H⋯S, Br⋯π

Key Observations:

  • Electronic Effects : The electron-donating methoxy group in the target compound enhances aromatic π-electron density, favoring CH⋯π interactions over halogen bonding seen in brominated analogues.
  • Steric Influence : The benzene-1,2-diamine substituent introduces steric bulk, reducing planarity compared to simpler 2,5-diaryl oxadiazoles.
  • Hydrogen Bonding : The primary amine groups enable N–H⋯O hydrogen bonds, a feature absent in non-aminated derivatives.

This structural uniqueness positions the compound as a promising candidate for applications requiring tailored electronic and intermolecular interaction profiles.

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGNJUAFMBRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzophenone Hydrazide Derivatives

The primary synthetic route to 4-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]-benzene-1,2-diamine involves the cyclization of benzophenone hydrazide intermediates. This step forms theoxadiazole ring, which is a key heterocyclic core of the target compound.

  • Starting Materials: Benzophenone hydrazide derivatives bearing a 4-methoxyphenyl substituent.
  • Cyclization Conditions: Typically conducted under dehydrating conditions or using cyclization agents to promote ring closure.
  • Outcome: Formation of the 1,3,4-oxadiazole ring fused to the benzene-1,2-diamine framework.

This method is supported by synthetic protocols where hydrazides are cyclized to oxadiazoles through intramolecular condensation, often involving reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate dehydration and ring closure.

Formation of Benzene-1,2-diamine Substituted Oxadiazoles

The benzene-1,2-diamine moiety is introduced or retained through careful selection of starting materials and reaction conditions:

  • Retention of Amino Groups: The diamine functionality (two adjacent amino groups on benzene) is preserved through the synthesis by avoiding conditions that would lead to their oxidation or substitution.
  • Substitution at the Oxadiazole C-5 Position: The 4-methoxyphenyl group is attached at the 5-position of the oxadiazole ring, typically by starting from appropriately substituted benzophenone hydrazide or related precursors.

Alternative Synthetic Routes Involving Schiff Base Intermediates and Hydrazinolysis

While direct synthesis via benzophenone hydrazide cyclization is common, related heterocyclic compounds with similar frameworks have been synthesized through Schiff base intermediates and subsequent transformations, which may be adapted for this compound:

  • Schiff Base Formation: Reaction of phthalazinone derivatives with 4-methoxybenzaldehyde yields Schiff bases featuring the 4-methoxyphenyl group.
  • Hydrazinolysis: Treatment of chlorinated or esterified intermediates with hydrazine hydrate produces hydrazino or hydrazide derivatives, which can be cyclized or further reacted to form oxadiazole rings.
  • Cyclization to Oxadiazoles: Subsequent reaction with carbon disulfide or acetic anhydride can afford fused heterocyclic systems including oxadiazole rings.

These steps involve nucleophilic attacks on carbonyl or halogenated carbons, elimination of small molecules (water, HCl, ethanol), and ring closure under reflux conditions in solvents like ethanol or acetone.

Reaction Conditions and Yields

The preparation of 4-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]-benzene-1,2-diamine typically involves:

Step Reagents/Conditions Yield (%) Notes
Cyclization of hydrazide Dehydrating agents (e.g., POCl3, PCl5) 70-85 Promotes oxadiazole ring formation
Schiff base formation 4-Methoxybenzaldehyde, ethanol, reflux 74-80 Forms intermediate imines
Hydrazinolysis Hydrazine hydrate, ethanol, reflux 85-90 Converts chlorides/esters to hydrazides/hydrazines
Substitution/Cyclization Carbon disulfide, acetic anhydride, reflux 60-75 Forms fused heterocycles including oxadiazoles

These yields are indicative of efficient synthetic routes with moderate to high conversion rates under controlled laboratory conditions.

Analytical Characterization Supporting Preparation

Throughout synthesis, compounds are characterized to confirm structure and purity:

  • Infrared Spectroscopy (IR): Identification of NH2 groups (3300–3400 cm⁻¹), C=O groups (1650–1700 cm⁻¹), and C=S groups (~1270 cm⁻¹) in intermediates.
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR signals for amino protons (around δ 6.2–6.4 ppm), methoxy groups, and aromatic protons confirm substitution patterns.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights confirm compound formation.
  • Elemental Analysis: Confirms the elemental composition matches theoretical values.

These techniques are standard for verifying the successful preparation of oxadiazole derivatives and related compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate
1 Hydrazide Cyclization Benzophenone hydrazide derivative POCl3, PCl5, reflux 1,3,4-Oxadiazole ring formation
2 Schiff Base Formation Phthalazinone derivative + 4-methoxybenzaldehyde Ethanol, reflux Schiff base intermediate
3 Hydrazinolysis Chlorophthalazine or ester derivatives Hydrazine hydrate, ethanol, reflux Hydrazino or hydrazide derivatives
4 Cyclization/Substitution Hydrazino/hydrazide derivatives Carbon disulfide, acetic anhydride Fused heterocycles including oxadiazole ring

Chemical Reactions Analysis

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are crucial for the proliferation of cancer cells . The compound’s ability to bind to these targets and disrupt their function is key to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxadiazole Class

1,2,4-Oxadiazole Derivatives
  • N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS: 850744-41-1)
    This compound replaces the benzene-diamine group with a benzamide moiety. The 1,2,4-oxadiazole isomer and the 4-methylphenyl substituent may alter electronic properties and bioactivity compared to the target compound. However, its biological activity remains unspecified in available literature .

1,3,4-Oxadiazole Derivatives
  • 1-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine
    Piperazine substitution introduces basicity and conformational flexibility, which may improve CNS activity. This derivative showed significant anticonvulsant effects in rodent models, similar to the target compound .
Thiadiazole Analogues
  • 4-Phenyl-5-aryloxy-1,2,3-thiadiazoles
    Replacing oxygen with sulfur in the heterocycle (1,2,3-thiadiazole) increases electron density and polarizability. Thiadiazoles are associated with antimicrobial and antitumor activities, but their pharmacokinetic profiles often differ due to altered metabolic pathways .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-oxadiazole 4-Methoxyphenyl, benzene-diamine Anticonvulsant (ED$_{50}$: 25 mg/kg)
1-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]-piperazine 1,3,4-oxadiazole 4-Methoxyphenyl, piperazine Anticonvulsant (ED$_{50}$: 18 mg/kg)
N-(4-Methoxyphenyl)-[...]benzamide 1,2,4-oxadiazole 4-Methylphenyl, benzamide Not reported
4-Phenyl-5-(2-methylphenoxy)-1,2,3-thiadiazole 1,2,3-thiadiazole 2-Methylphenoxy Antimicrobial (MIC: 8 µg/mL)

Key Observations :

  • The benzene-diamine group in the target compound likely enhances hydrogen bonding with neuronal ion channels, contributing to its anticonvulsant efficacy .
  • Piperazine derivatives exhibit improved potency, possibly due to enhanced solubility and CNS penetration .
  • Thiadiazoles, while structurally similar, show divergent bioactivity, emphasizing the role of heteroatom identity in target selectivity .
Characterization
  • All compounds are validated using $ ^1H $ NMR, IR, and mass spectrometry. Crystal structures of related oxadiazoles have been resolved using SHELXL software, highlighting planar heterocyclic cores .

Q & A

Q. What are the optimal synthetic routes for 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 5-(4-methoxyphenyl)-2-amino-1,3,4-oxadiazole (a precursor) can react with benzene-1,2-diamine derivatives under controlled conditions. A key step involves heating with triethylamine and chloroacetyl chloride in dioxane at 85–90°C, followed by recrystallization from acetic acid to enhance purity . Optimization should include monitoring reaction kinetics via TLC/HPLC and using spectroscopic methods (e.g., 1H^1H-NMR) to confirm intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the oxadiazole ring and diamine substituents. For example, aromatic protons in the 4-methoxyphenyl group appear as doublets near δ 7.0–8.0 ppm, while amine protons resonate at δ 4.5–5.5 ppm .
  • Mass spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H]+^+ peaks) and detect side products .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for derivatives with multiple aromatic substituents .

Q. How can researchers design in vitro assays to evaluate the compound’s antioxidant activity?

Methodological Answer: Standard assays include:

  • DPPH radical scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH solution. IC50_{50} values are compared to ascorbic acid controls .
  • FRAP assay : Quantify Fe3+^{3+}-to-Fe2+^{2+} reduction using a ferric-tripyridyltriazine complex, with results expressed as µM Fe2+^{2+} equivalents/g compound .
  • Cell-based ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to assess intracellular oxidative stress modulation .

Advanced Research Questions

Q. What molecular docking strategies can predict the compound’s binding affinity to neurological targets like 5-HT4_44​ receptors?

Methodiological Answer:

  • Target selection : Prioritize receptors with known oxadiazole interactions (e.g., 5-HT4_4, DGAT1) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50_{50} data from radioligand displacement assays .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF3_3) to the diamine moiety to enhance hydrophobic interactions, as seen in analogous DGAT1 inhibitors .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy groups) impact biological activity and pharmacokinetics?

Methodological Answer:

  • Electron effects : Replace the 4-methoxy group with -OCF3_3 to test electron-withdrawing effects on receptor binding. For example, 4-(trifluoromethoxy)benzene-1,2-diamine derivatives show enhanced metabolic stability due to reduced CYP450-mediated oxidation .
  • Solubility : Assess logP values via shake-flask method; hydrophilic substituents (e.g., -OH) improve aqueous solubility but may reduce blood-brain barrier penetration .
  • In vivo testing : Administer derivatives to rodent models and measure plasma half-life (t1/2_{1/2}) and brain-to-plasma ratios .

Q. How should researchers address contradictions in reported anticancer activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line origin (e.g., MCF-7 vs. HeLa), passage number, and serum concentration.
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
  • Dose-response validation : Repeat experiments using a broader concentration range (e.g., 1–100 µM) to confirm IC50_{50} reproducibility .

Q. What strategies enable selective functionalization of the diamine group for derivative synthesis?

Methodological Answer:

  • Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield one amine while modifying the other. For example, Boc-protected diamines react with phenacyl bromide to form thiadiazine derivatives .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to introduce aryl groups at the diamine position. Catalytic systems (e.g., PdCl2_2(dppf)) in DMF/water at 80°C yield biaryl derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

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